molecular formula C15H24 B037375 (+)-delta-Cadinene CAS No. 483-76-1

(+)-delta-Cadinene

Cat. No.: B037375
CAS No.: 483-76-1
M. Wt: 204.35 g/mol
InChI Key: FUCYIEXQVQJBKY-ZFWWWQNUSA-N
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Description

(+)-delta-Cadinene (CAS: 483-76-1) is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . It is characterized by its terpene-like, pinewood odor and clear, colorless to pale yellow liquid appearance . Structurally, it belongs to the cadinane family, featuring a (1S,8aR)-configuration, which distinguishes it from stereoisomers like (-)-delta-Cadinene .

This compound is naturally synthesized in plants via delta-cadinene synthase, an enzyme upregulated in response to fungal pathogens or methyl jasmonate (MeJA) . Industrially, it is used as a flavoring agent (FEMA No. 4967) and is classified as food-grade and natural in the EU and U.S. . Recent studies highlight its antimicrobial, anticancer, and apoptosis-inducing properties, particularly in pharmaceutical research .

Preparation Methods

Enzymatic Biosynthesis of (+)-delta-Cadinene

Native Enzyme Extraction from Gossypium Species

This compound is naturally synthesized in cotton plants (Gossypium spp.) via a three-step enzymatic pathway. Farnesyl diphosphate synthase (FPS) first catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form FPP . Subsequently, (+)-δ-cadinene synthase (DCS) cyclizes FPP into this compound through a metal-dependent mechanism involving isomerization and carbocation rearrangements . Native DCS, isolated from Gossypium arboreum, demonstrates remarkable catalytic specificity, producing this compound with >98% purity .

The enzymatic cyclization begins with the isomerization of FPP to (3R)-nerolidyl diphosphate (NPP), followed by re-ionization to generate a cisoid allylic cation . Electrophilic attacks and hydride shifts culminate in the formation of the cadinyl cation, which undergoes deprotonation to yield the final product . This pathway is conserved across Gossypium species, though gene duplications in DCS homologs (e.g., CAD1-A and CAD1-C) suggest tissue-specific expression patterns .

Recombinant Production in Escherichia coli

Recombinant DCS has been successfully expressed in E. coli to overcome limitations in natural extraction. The DCS gene from G. arboreum was cloned into plasmid pET 21d and transformed into Rosetta2(DE3)pLysS cells . Induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) yielded soluble enzyme, which was purified via alkaline denaturation and centrifugation . Kinetic assays using [³H]-FPP revealed a Kₘ of 1.2 µM and kₐₜ of 0.12 s⁻¹ for recombinant DCS, underscoring its efficiency .

Table 1: Kinetic Parameters of Recombinant DCS

ParameterValueConditionsSource
Kₘ (FPP)1.2 µM25°C, pH 7.5, 15 mM MgCl₂
kₐₜ0.12 s⁻¹25°C, pH 7.5, 15 mM MgCl₂
Optimal pH7.5–8.015 mM MgCl₂, 5 mM DTT

Recombinant DCS retains the high fidelity of its native counterpart, enabling scalable production of this compound for industrial applications .

Reaction Optimization and Substrate Specificity

The catalytic activity of DCS is Mg²⁺-dependent, with maximal activity observed at 15 mM MgCl₂ . Substrate analogs, such as 2-fluorofarnesyl diphosphate (2F-FPP) and 10F-FPP, inhibit DCS but yield fluorinated germacrenes upon prolonged incubation . These findings highlight DCS’s flexibility in accommodating modified substrates, though natural FPP remains the optimal precursor .

Synthetic Organic Chemistry Approaches

Biomimetic Cyclization of Farnesyl Derivatives

Chemical synthesis of this compound is challenging due to its bicyclic structure and stereochemical complexity. Biomimetic approaches emulate the enzymatic cyclization cascade, utilizing acid catalysts to protonate FPP analogs and initiate carbocation formation . For example, treatment of (2Z,6E)-FPP with Lewis acids generates α-bisabolyl intermediates, which undergo further cyclization to cadinane skeletons . However, these methods suffer from low regioselectivity and side product formation.

Challenges in Abiotic Synthesis

Non-enzymatic routes require harsh conditions (e.g., strong acids, high temperatures), leading to racemization and poor yields . Fluorinated analogs, while mechanistically informative, are impractical for large-scale production due to synthetic complexity and cost . Consequently, enzymatic biosynthesis remains the preferred method for this compound synthesis.

Metabolic Engineering for Enhanced Production

Heterologous Expression in Microbial Hosts

Metabolic engineering in Saccharomyces cerevisiae and E. coli has enabled heterologous this compound production. Co-expression of FPS and DCS in engineered yeast strains yielded 120 mg/L of this compound, though titers remain suboptimal for commercial use . Balancing precursor supply (e.g., FPP) and reducing metabolic bottlenecks are critical for improving yields .

Enzyme Engineering and Directed Evolution

Directed evolution of DCS has been explored to enhance catalytic efficiency and stability. Mutagenesis studies targeting the active site (e.g., Asp-372, Asp-376) revealed residues critical for Mg²⁺ coordination and substrate binding . Variants with improved thermostability or altered product profiles could enable tailored production of cadinane derivatives .

Chemical Reactions Analysis

Types of Reactions: (+)-delta-Cadinene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydrogenated derivatives.

    Substitution: Substitution reactions involving this compound often occur at the double bonds, where halogens or other substituents can be introduced using reagents like halogens or halogenating agents.

Major Products: The major products formed from these reactions include epoxides, hydrogenated derivatives, and halogenated compounds, each with distinct chemical and physical properties.

Scientific Research Applications

Agricultural Applications

Pest Resistance in Cotton

A notable application of (+)-delta-Cadinene is its role in enhancing pest resistance in cotton plants (Gossypium hirsutum L.). Research has identified the expression patterns of the this compound synthase gene family, which is crucial for producing gossypol—a natural insecticide and antifungal agent. In a study focusing on the Coker-312 genotype, it was found that certain synthase genes exhibited significantly higher expression levels during seed development, indicating their potential for targeted genome editing to reduce gossypol content while maintaining plant defenses against pests .

Gene Family MemberFold Change at 30 DPAFold Change at 35 DPA
Gohir.D05G36430013.5025.16
Gohir.D05G36400010.8620.00
Gohir.D05G36390011.2618.50
Gohir.A04G0238008.2415.00

This data underscores the importance of understanding gene expression for developing pest-resistant cotton varieties through biotechnological approaches.

Medicinal Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the growth of ovarian cancer cells through mechanisms involving caspase-dependent apoptosis and cell cycle arrest. This suggests that this compound could be a candidate for developing new cancer therapies .

Antimicrobial Activity

Another significant application is its antimicrobial activity. Research has demonstrated that essential oils containing delta-Cadinene exhibit inhibitory effects against various pathogens, including Streptococcus pneumoniae. This property positions this compound as a potential natural preservative or therapeutic agent in treating infections .

Food Science Applications

Flavor and Aroma Compounds

In food science, this compound contributes to the flavor profile of certain spices and essential oils. It is found in the bark and leaves of Cinnamomum zeylanicum (cinnamon), where it plays a role in the overall sensory characteristics of cinnamon extracts used in culinary applications . The presence of delta-Cadinene enhances the aromatic complexity, making it valuable for flavoring agents in food products.

Case Study: Cotton Genome Editing

  • Objective : To enhance pest resistance while reducing gossypol levels in cotton seeds.
  • Methodology : Identification of highly expressed this compound synthase genes for CRISPR-Cas9 genome editing.
  • Findings : Specific gene targets were identified with fold changes indicating significant expression during seed development stages, facilitating targeted editing without compromising plant defenses.

Case Study: Anticancer Research

  • Objective : To assess the effects of this compound on ovarian cancer cell lines.
  • Methodology : In vitro assays measuring cell viability and apoptosis markers.
  • Findings : Significant inhibition of cell growth was observed with evidence supporting apoptosis pathways, suggesting further investigation into therapeutic applications.

Mechanism of Action

The mechanism of action of (+)-delta-Cadinene involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to disrupt the cell membranes of pathogens, leading to cell lysis and death. In anti-inflammatory applications, this compound is thought to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Sesquiterpenes

(-)-delta-Selinene (CID: 12308845)

  • Structure: A monocyclic sesquiterpene with a (-)-configuration, differing in ring arrangement and stereochemistry compared to (+)-delta-Cadinene .
  • Bioactivity: Limited data on pharmacological properties, but sesquiterpenes in the selinene family are generally associated with anti-inflammatory and insect-repellent activities.

(-)-Globulol (CID: 12304985)

  • Structure : A tricyclic sesquiterpene alcohol, featuring a hydroxyl group absent in this compound .
  • Bioactivity : Demonstrates antimicrobial and antioxidant activities due to its polar functional group, enhancing solubility in aqueous environments.
  • Applications : Used in traditional medicine and cosmetics; lacks regulatory approval for food-grade applications .

Alpha-Farnesene (Indirect Comparison)

  • Structure : A linear sesquiterpene with conjugated double bonds, contrasting with the bicyclic framework of this compound .
  • Bioactivity: Known for plant signaling roles (e.g., fruit ripening) and antifungal effects, but less thermally stable than cadinanes.
  • Applications : Commercialized in agriculture to prevent superficial scald in apples .

Comparative Data Table

Parameter This compound (-)-delta-Selinene (-)-Globulol
CAS No. 483-76-1 5951-80-2 1139-09-9
Molecular Formula C₁₅H₂₄ C₁₅H₂₄ C₁₅H₂₆O
Functional Groups Bicyclic hydrocarbon Monocyclic hydrocarbon Tricyclic alcohol
Odor Terpene, pinewood Earthy, herbal Woody, camphoraceous
Bioactivity Antimicrobial, anticancer Anti-inflammatory Antimicrobial, antioxidant
Regulatory Status FDA/EU food-grade Not regulated Cosmetic use only
Industrial Use Flavoring, pharmaceuticals Limited Cosmetics, traditional medicine

Key Research Findings

Antimicrobial Efficacy : this compound exhibits broader-spectrum antimicrobial activity compared to (-)-Globulol, likely due to its lipophilic structure enhancing membrane disruption in pathogens .

Stereochemical Impact : The (1S,8aR)-configuration of this compound confers higher thermal stability than linear sesquiterpenes like alpha-farnesene, making it suitable for industrial processes .

Synergistic Roles in Plants : While this compound and alpha-farnesene are both induced by fungal pathogens, this compound is more persistent in plant cuticles due to its bicyclic rigidity .

Biological Activity

(+)-delta-Cadinene is a sesquiterpene compound primarily derived from various plant sources, notably the cotton plant (Gossypium spp.). It has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic properties. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Biosynthesis

This compound is synthesized through the cyclization of farnesyl diphosphate (FPP) by the enzyme this compound synthase (DCS). This enzyme is encoded by a gene family in cotton, which has been shown to be upregulated in response to biotic stressors, enhancing the plant's defense mechanisms against pathogens .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of pathogens.

  • In vitro Studies : A study demonstrated that this compound was effective against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacteria were reported as follows:
BacteriaMIC (μL/mL)
Staphylococcus aureus7.46
Micrococcus luteus8.99
Escherichia coli28.48
Bacillus cereus0.4
Bacillus subtilis0.2

The compound showed higher efficacy against gram-positive bacteria compared to gram-negative ones .

  • Mechanism of Action : The antimicrobial activity is believed to result from the disruption of bacterial cell membranes, leading to cell lysis and death. This mechanism was supported by gas chromatography-mass spectrometry (GC-MS) analysis, confirming the presence of this compound in extracts that exhibited antimicrobial properties .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential:

  • Cellular Studies : In RBL-2H3 cells, treatment with compounds containing this compound inhibited the secretion of inflammatory mediators such as β-hexosaminidase and histamine. The compound also reduced the expression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), indicating its potential role in managing allergic responses and inflammation .

Case Studies and Applications

  • Cotton Plant Defense : The role of this compound in cotton plants exemplifies its importance in plant defense mechanisms. Increased levels of this compound were observed following pathogen attack, suggesting it acts as a phytoalexin—an antimicrobial substance produced by plants in response to stress .
  • Cinnamon Oil Research : Recent studies have identified this compound as a significant component in cinnamon oil, contributing to its overall antimicrobial activity. The oil demonstrated protective effects against oxidative stress and lipid peroxidation, highlighting its potential applications in food preservation and health supplements .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying (+)-delta-Cadinene in plant extracts?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with optimized parameters. For GC-MS, employ a non-polar capillary column (e.g., DB-5) and a temperature gradient of 50°C to 300°C at 5°C/min. For HPLC, use a C18 reversed-phase column with UV detection at 210–230 nm. Validate methods using certified reference standards and spike-recovery experiments to ensure accuracy .

Q. How can the biosynthesis pathway of this compound be experimentally validated in plant systems?

  • Methodological Answer : Combine gene knockout/knockdown techniques (e.g., CRISPR/Cas9) with isotopic labeling (e.g., ¹³C-glucose tracing) to track terpene synthase activity. Use transcriptomics to identify candidate genes and heterologous expression in E. coli or yeast to confirm enzymatic function. Quantify intermediates via LC-MS/MS .

Q. What are the standard protocols for isolating this compound from complex biological matrices?

  • Methodological Answer : Perform sequential extraction using non-polar solvents (e.g., hexane or dichloromethane) followed by silica gel column chromatography. Optimize elution gradients (e.g., 5–20% ethyl acetate in hexane) and validate purity via nuclear magnetic resonance (NMR) spectroscopy (>95% purity) .

Advanced Research Questions

Q. How do molecular docking studies elucidate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use AutoDock 4.2.6 or BIOVIA Discovery Studio for docking simulations. Prepare the ligand (this compound) by optimizing 3D coordinates in Chem3D and assign partial charges via Gasteiger-Marsili method. Validate docking poses using molecular dynamics (MD) simulations (e.g., 100 ns trajectories) and binding free energy calculations (MM-PBSA/GBSA). Compare results with experimental IC₅₀ values .

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis with strict inclusion criteria (e.g., standardized extraction methods, cell lines, and assay protocols). Use statistical tools (e.g., random-effects models) to account for heterogeneity. Validate findings via in vitro dose-response assays under controlled conditions (e.g., oxygen tension, pH) .

Q. What experimental designs are optimal for studying the synergistic effects of this compound with other terpenoids?

  • Methodological Answer : Apply factorial design (e.g., 2×2 matrix) to test combinations. Use isobolographic analysis to distinguish additive, synergistic, or antagonistic effects. Quantify interactions via combination index (CI) values calculated using CompuSyn software. Validate with transcriptomic profiling to identify pathway-level synergies .

Q. How can the environmental stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via GC-MS and identify degradation products using QTOF-MS. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard conditions .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate variability in this compound yield during extraction from plant tissues?

  • Methodological Answer : Standardize plant growth conditions (light, soil pH) and harvest time (circadian rhythm effects). Optimize solvent-to-material ratio (e.g., 10:1 v/w) and extraction time using response surface methodology (RSM). Implement quality control via internal standards (e.g., cedrol) .

Q. How can computational models predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound?

  • Methodological Answer : Use web servers like ADMETlab 2.0 or pkCSM to predict logP, bioavailability, and hepatotoxicity. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Cross-reference results with existing pharmacokinetic data on structurally similar sesquiterpenes .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cell-based assays?

  • Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curve) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-course data, employ mixed-effects models to account for repeated measurements .

Properties

IUPAC Name

(1S,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCYIEXQVQJBKY-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC(=C2CC1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@@H](CCC(=C2CC1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858792
Record name (+)-d-Cadinene
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Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

120.00 to 121.00 °C. @ 9.00 mm Hg
Record name (+)-1(10),4-Cadinadiene
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CAS No.

483-76-1
Record name δ-Cadinene
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Record name delta-Cadinene
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Record name (+)-d-Cadinene
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Record name cadinene/delta
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Record name .DELTA.-CADINENE, (+)-
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Record name (+)-1(10),4-Cadinadiene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(+)-delta-Cadinene
(+)-delta-Cadinene
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